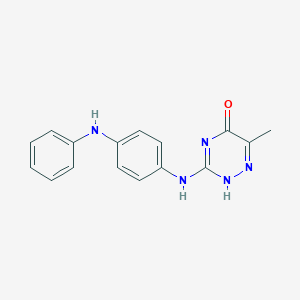
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline, also known as FC-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is not fully understood. However, studies have shown that it interacts with various cellular targets, including the sigma-1 receptor, voltage-gated sodium channels, and the N-methyl-D-aspartate (NMDA) receptor. This compound has been found to modulate the activity of these targets, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce tumor growth, and inhibit viral replication. This compound has also been found to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline is its synthetic nature, which allows for consistent production and purity. This compound also has a relatively low toxicity profile, making it suitable for use in various lab experiments. However, one limitation is the limited availability of this compound, which can make it difficult to conduct large-scale studies.
Orientations Futures
There are several future directions for 4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also shown potential in treating viral infections, and further research in this area could lead to the development of new antiviral drugs. Additionally, this compound could be studied for its potential use in treating inflammatory conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action is not fully understood, but it has been found to interact with various cellular targets, leading to its observed effects. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research in this area.
Méthodes De Synthèse
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride, sodium borohydride, and chloroacetyl chloride. The final step involves the reaction of the intermediate product with furfural to yield this compound.
Applications De Recherche Scientifique
4a-Chloro-2-(2-furoyl)-1-phenyldecahydroisoquinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease.
Propriétés
Formule moléculaire |
C20H22ClNO2 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H22ClNO2/c21-20-11-5-4-9-16(20)18(15-7-2-1-3-8-15)22(13-12-20)19(23)17-10-6-14-24-17/h1-3,6-8,10,14,16,18H,4-5,9,11-13H2 |
Clé InChI |
ZELKVBCDHILATF-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
SMILES canonique |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)C(=O)C4=CC=CO4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
